![molecular formula C14H28ClN3 B1429367 Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- CAS No. 876371-19-6](/img/structure/B1429367.png)
Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-
Overview
Description
“Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-” is a chemical compound with the IUPAC name (1r,4r)-4- (4- (cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine tris (4-methylbenzenesulfonate) . It is used for R&D purposes .
Synthesis Analysis
The synthesis of this compound involves dissolving (trans)-N,N-Dibenzyl-4- [4- (cyclopropylmethyl)piperazin-1-yl]cyclohexanamine in methanol, followed by the addition of palladium/carbon and acetic acid . The mixture is then filled with hydrogen three times and reacted for 12 hours at 3 atmospheres of hydrogen . The yield of the reaction is 100% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H27N3.3C7H8O3S/c15-13-3-5-14 (6-4-13)17-9-7-16 (8-10-17)11-12-1-2-12;31-6-2-4-7 (5-3-6)11 (8,9)10/h12-14H,1-11,15H2;32-5H,1H3, (H,8,9,10)/t13-,14-;;; .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 754 . The compound is shipped at room temperature .Scientific Research Applications
Neurochemistry
Due to the structural features that resemble those of neurotransmitters or neuromodulators, this compound could be valuable in neurochemistry research. It might be used to probe the function of neural receptors or transporters, contributing to our understanding of synaptic transmission.
Each of these applications would require thorough investigation to determine the compound’s suitability and effectiveness. The research could lead to significant advancements in various scientific domains, reflecting the compound’s versatility and potential impact .
Safety And Hazards
properties
IUPAC Name |
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3.ClH/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;/h12-14H,1-11,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCKNUSAHWIELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCC(CC3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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